![molecular formula C15H32O7 B12588305 Acetic acid--3-[(2-ethylhexyl)oxy]propane-1,2-diol (2/1) CAS No. 874190-22-4](/img/structure/B12588305.png)
Acetic acid--3-[(2-ethylhexyl)oxy]propane-1,2-diol (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid–3-[(2-ethylhexyl)oxy]propane-1,2-diol (2/1) is an organic compound known for its unique chemical structure and properties. It is also referred to as 3-(2-ethylhexyloxy)propane-1,2-diol. This compound is a colorless to pale yellow liquid with a characteristic odor. It is primarily used as a solvent and surfactant, offering thickening, moisturizing, and lubricating effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–3-[(2-ethylhexyl)oxy]propane-1,2-diol typically involves the oxidation of propane in the presence of oxygen under high temperature and pressure conditions. The reaction can be summarized as follows: [ \text{C}_3\text{H}_8 + \text{O}_2 \rightarrow \text{C}_3\text{H}_8\text{O}_3 ]
Industrial Production Methods
Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction is carried out in a controlled environment to optimize the reaction conditions and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid–3-[(2-ethylhexyl)oxy]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Typical nucleophiles include halides (Cl⁻, Br⁻) and hydroxides (OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Acetic acid–3-[(2-ethylhexyl)oxy]propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions and processes.
Biology: Employed in biochemical assays and as a stabilizer for biological samples.
Medicine: Utilized in pharmaceutical formulations for its moisturizing and stabilizing properties.
Industry: Applied in the production of cosmetics, personal care products, and industrial lubricants
Wirkmechanismus
The mechanism of action of acetic acid–3-[(2-ethylhexyl)oxy]propane-1,2-diol involves its interaction with molecular targets and pathways. The compound acts as a surfactant, reducing surface tension and enhancing the solubility of other substances. It also exhibits antimicrobial properties, inhibiting the growth of microorganisms by disrupting their cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-ethylhexyloxy)propane-1,2-diol: A similar compound with comparable properties and applications.
2-ethylhexyl acetate: Another related compound used as a solvent and in the production of various industrial products
Uniqueness
Acetic acid–3-[(2-ethylhexyl)oxy]propane-1,2-diol stands out due to its unique combination of properties, including its effectiveness as a surfactant, solvent, and antimicrobial agent. Its versatility makes it valuable in a wide range of applications, from industrial to pharmaceutical uses .
Eigenschaften
CAS-Nummer |
874190-22-4 |
|---|---|
Molekularformel |
C15H32O7 |
Molekulargewicht |
324.41 g/mol |
IUPAC-Name |
acetic acid;3-(2-ethylhexoxy)propane-1,2-diol |
InChI |
InChI=1S/C11H24O3.2C2H4O2/c1-3-5-6-10(4-2)8-14-9-11(13)7-12;2*1-2(3)4/h10-13H,3-9H2,1-2H3;2*1H3,(H,3,4) |
InChI-Schlüssel |
HVGUIXDDRHDKPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COCC(CO)O.CC(=O)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


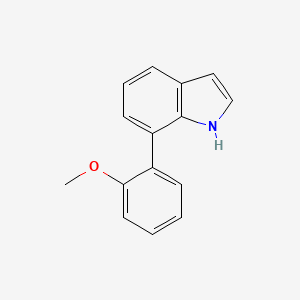
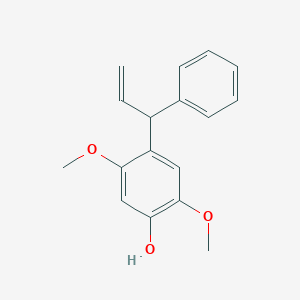
![Ethyl 4-{2-[(6-methylpyridin-3-yl)oxy]butoxy}benzoate](/img/structure/B12588229.png)
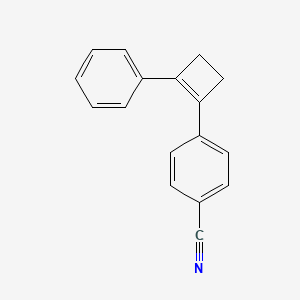
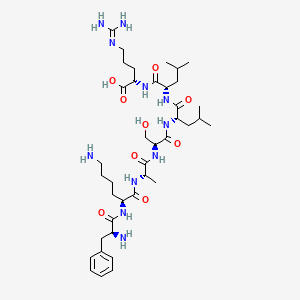

![2-[(2-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12588260.png)

![N-Quinolin-3-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12588266.png)
![2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide](/img/structure/B12588272.png)
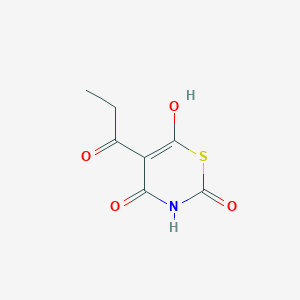
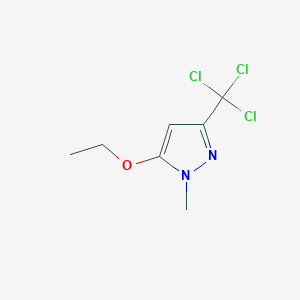
![N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea](/img/structure/B12588299.png)
![2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide](/img/structure/B12588308.png)
